Cas no 2229491-58-9 (2-methyl-2-3-(pentafluoroethyl)phenylpropan-1-amine)

2-Methyl-2-[3-(pentafluoroethyl)phenyl]propan-1-amine is a fluorinated aromatic amine compound characterized by its unique structural features, including a pentafluoroethyl group and a tertiary carbon center. This configuration imparts enhanced stability and potential reactivity in synthetic applications, particularly in pharmaceutical and agrochemical intermediates. The presence of fluorine atoms contributes to improved lipophilicity and metabolic resistance, making it valuable for designing bioactive molecules. Its rigid aromatic core and amine functionality allow for versatile derivatization, facilitating use in cross-coupling reactions or as a building block for complex scaffolds. The compound's well-defined purity and consistent performance make it suitable for research and industrial applications requiring precise chemical modifications.
2-methyl-2-3-(pentafluoroethyl)phenylpropan-1-amine structure
2229491-58-9 structure
Product name:2-methyl-2-3-(pentafluoroethyl)phenylpropan-1-amine
CAS No:2229491-58-9
MF:C12H14F5N
Molecular Weight:267.238280773163
CID:6270159
PubChem ID:165884899

2-methyl-2-3-(pentafluoroethyl)phenylpropan-1-amine 化学的及び物理的性質

名前と識別子

    • 2-methyl-2-3-(pentafluoroethyl)phenylpropan-1-amine
    • EN300-1972305
    • 2229491-58-9
    • 2-methyl-2-[3-(pentafluoroethyl)phenyl]propan-1-amine
    • インチ: 1S/C12H14F5N/c1-10(2,7-18)8-4-3-5-9(6-8)11(13,14)12(15,16)17/h3-6H,7,18H2,1-2H3
    • InChIKey: CMAFOSNBTNJMRA-UHFFFAOYSA-N
    • SMILES: FC(C(F)(F)F)(C1=CC=CC(=C1)C(C)(C)CN)F

計算された属性

  • 精确分子量: 267.10464026g/mol
  • 同位素质量: 267.10464026g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 285
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.7
  • トポロジー分子極性表面積: 26Ų

2-methyl-2-3-(pentafluoroethyl)phenylpropan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1972305-5.0g
2-methyl-2-[3-(pentafluoroethyl)phenyl]propan-1-amine
2229491-58-9
5g
$3687.0 2023-05-26
Enamine
EN300-1972305-0.05g
2-methyl-2-[3-(pentafluoroethyl)phenyl]propan-1-amine
2229491-58-9
0.05g
$1068.0 2023-09-16
Enamine
EN300-1972305-1.0g
2-methyl-2-[3-(pentafluoroethyl)phenyl]propan-1-amine
2229491-58-9
1g
$1272.0 2023-05-26
Enamine
EN300-1972305-1g
2-methyl-2-[3-(pentafluoroethyl)phenyl]propan-1-amine
2229491-58-9
1g
$1272.0 2023-09-16
Enamine
EN300-1972305-0.5g
2-methyl-2-[3-(pentafluoroethyl)phenyl]propan-1-amine
2229491-58-9
0.5g
$1221.0 2023-09-16
Enamine
EN300-1972305-0.1g
2-methyl-2-[3-(pentafluoroethyl)phenyl]propan-1-amine
2229491-58-9
0.1g
$1119.0 2023-09-16
Enamine
EN300-1972305-0.25g
2-methyl-2-[3-(pentafluoroethyl)phenyl]propan-1-amine
2229491-58-9
0.25g
$1170.0 2023-09-16
Enamine
EN300-1972305-10.0g
2-methyl-2-[3-(pentafluoroethyl)phenyl]propan-1-amine
2229491-58-9
10g
$5467.0 2023-05-26
Enamine
EN300-1972305-5g
2-methyl-2-[3-(pentafluoroethyl)phenyl]propan-1-amine
2229491-58-9
5g
$3687.0 2023-09-16
Enamine
EN300-1972305-10g
2-methyl-2-[3-(pentafluoroethyl)phenyl]propan-1-amine
2229491-58-9
10g
$5467.0 2023-09-16

2-methyl-2-3-(pentafluoroethyl)phenylpropan-1-amine 関連文献

2-methyl-2-3-(pentafluoroethyl)phenylpropan-1-amineに関する追加情報

Introduction to 2-Methyl-2-3-(Pentafluoroethyl)phenylpropan-1-amine (CAS No. 2229491-58-9)

2-Methyl-2-3-(Pentafluoroethyl)phenylpropan-1-amine, with the CAS number 2229491-58-9, is a synthetic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals and materials science. This compound is characterized by its complex molecular framework, which includes a pentafluoroethyl group and a phenylpropanamine moiety. The presence of these functional groups imparts distinct chemical and physical properties, making it a subject of interest for both academic research and industrial development.

The molecular formula of 2-Methyl-2-3-(Pentafluoroethyl)phenylpropan-1-amine is C13H14F5N, and its molecular weight is approximately 275.25 g/mol. The compound's structure consists of a central carbon atom bonded to a methyl group, a pentafluoroethyl group, and a phenylpropanamine moiety. The pentafluoroethyl group, in particular, is known for its strong electron-withdrawing properties, which can influence the compound's reactivity and stability. The phenylpropanamine moiety, on the other hand, is a common structural motif found in many biologically active molecules, including neurotransmitters and pharmaceutical agents.

In terms of physical properties, 2-Methyl-2-3-(Pentafluoroethyl)phenylpropan-1-amine is typically a colorless to pale yellow liquid at room temperature. It has a high boiling point due to the presence of the fluorinated groups, which increase the molecule's polarity and intermolecular forces. The compound is also relatively stable under standard laboratory conditions but may require careful handling to avoid degradation or contamination.

The synthesis of 2-Methyl-2-3-(Pentafluoroethyl)phenylpropan-1-amine can be achieved through various methods, depending on the desired purity and scale of production. One common approach involves the reaction of 3-(pentafluoroethyl)benzaldehyde with an appropriate amine in the presence of a reducing agent. This method allows for high yields and good control over the product's purity. Recent advancements in synthetic chemistry have also led to more efficient and environmentally friendly routes for producing this compound, such as using catalysts or microwave-assisted synthesis techniques.

In the realm of pharmaceutical research, 2-Methyl-2-3-(Pentafluoroethyl)phenylpropan-1-amine has shown promise as a potential lead compound for developing new therapeutic agents. Its unique structure suggests that it may have activity at specific biological targets, such as receptors or enzymes involved in neurological disorders or cancer. Preliminary studies have indicated that the compound exhibits selective binding to certain receptors, which could be exploited for developing drugs with improved efficacy and reduced side effects.

Clinical trials involving 2-Methyl-2-3-(Pentafluoroethyl)phenylpropan-1-amine-based compounds are currently underway to evaluate their safety and efficacy in treating various conditions. These trials are designed to assess the pharmacokinetic and pharmacodynamic properties of the compounds, as well as their potential therapeutic benefits. Early results have been encouraging, with some compounds showing promising activity in preclinical models of disease.

Beyond pharmaceutical applications, 2-Methyl-2-3-(Pentafluoroethyl)phenylpropan-1-amine has also found use in materials science. The presence of fluorinated groups makes it an attractive candidate for developing new materials with enhanced properties, such as improved thermal stability or reduced surface energy. For example, it can be incorporated into polymers or coatings to enhance their performance in harsh environments or for specific applications like non-stick surfaces or protective coatings.

In conclusion, 2-Methyl-2-3-(Pentafluoroethyl)phenylpropan-1-amine (CAS No. 2229491-58-9) is a versatile compound with a wide range of potential applications in both pharmaceuticals and materials science. Its unique chemical structure and properties make it an important subject of ongoing research and development. As new synthetic methods and applications continue to emerge, this compound is likely to play an increasingly significant role in advancing scientific knowledge and technological innovation.

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